molecular formula C14H16N2O3 B2872379 N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide CAS No. 2185589-90-4

N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide

Cat. No.: B2872379
CAS No.: 2185589-90-4
M. Wt: 260.293
InChI Key: YHFGQNVVTTZVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.293 g/mol. This compound is characterized by the presence of a morpholine ring, a phenyl group, and an acrylamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide typically involves the reaction of 3-methyl-4-(3-oxomorpholino)aniline with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted acrylamide derivatives.

Scientific Research Applications

N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The morpholine ring and acrylamide moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide can be compared with other similar compounds, such as:

    N-(4-morpholinophenyl)acrylamide: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.

    N-(3-methyl-4-(3-oxomorpholino)phenyl)propionamide: This compound has a propionamide moiety instead of an acrylamide moiety, leading to differences in its chemical behavior and applications.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-13(17)15-11-4-5-12(10(2)8-11)16-6-7-19-9-14(16)18/h3-5,8H,1,6-7,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFGQNVVTTZVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=C)N2CCOCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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